1-Hydroxy-2-octanone

Description

General Overview of α-Hydroxy Ketone Chemistry and Their Significance in Organic Synthesis

α-Hydroxy ketones, also known as acyloins, represent a significant class of organic compounds characterized by a hydroxyl group positioned on the carbon atom immediately adjacent to a carbonyl group (C=O) wikipedia.orgwikipedia.org. This specific arrangement, with the general formula R−C(=O)−CH(OH)−R', imbues these molecules with unique reactivity and makes them invaluable building blocks in organic synthesis wikipedia.orgebi.ac.uk. Their versatile nature allows for a wide array of synthetic transformations, leading to the formation of diverse molecular architectures ebi.ac.ukresearchgate.net.

The synthesis of α-hydroxy ketones can be achieved through various chemical and biochemical methodologies. Classically, they can be generated via the condensation or reductive coupling of two carbonyl compounds, or through the oxidation of existing ketones wikipedia.org. More advanced synthetic strategies include ruthenium tetroxide (RuO4)-catalyzed ketohydroxylation of olefins, direct α-oxygenation of carbonyl compounds using chiral catalysts or amino acids, and the oxidation of precursors such as silyl (B83357) enol ethers, vicinal diols, and epoxides ebi.ac.ukresearchgate.netoup.com. Biocatalytic approaches, employing enzymes like aldo-keto reductases from yeast and human sources, also offer efficient routes to enantiomerically enriched α-hydroxy ketones ebi.ac.uk.

The significance of α-hydroxy ketones extends across various fields, particularly in the pharmaceutical industry. They are frequently encountered as structural motifs within natural products and biologically active molecules researchgate.net. Their utility as synthons is crucial for constructing complex molecules, including those with therapeutic applications such as antidepressants, inhibitors of amyloid-beta protein production for Alzheimer's disease treatment, and farnesyl transferase inhibitors ebi.ac.uk. Furthermore, α-hydroxy ketones can be readily converted into other important functional groups, such as amino alcohols and diols, further enhancing their synthetic value ebi.ac.uk. Notably, primary α-hydroxy ketones can exhibit a positive Fehling's test, a characteristic attributed to their tautomerization into an aldehyde form quora.com.

Current Research Landscape Pertaining to 1-Hydroxy-2-octanone and Its Structural Analogues

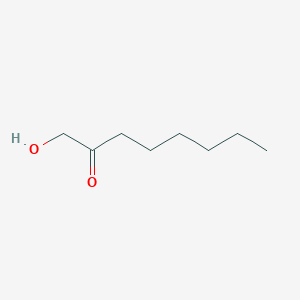

This compound (CAS Registry Number: 7019-19-4) is a specific member of the α-hydroxy ketone family, featuring an eight-carbon chain with a hydroxyl group at the C1 position and a ketone at the C2 position guidechem.comalfa-chemistry.comuni.lu. Its molecular formula is C8H16O2, and it has a molecular weight of approximately 144.21 g/mol guidechem.comalfa-chemistry.comuni.lunih.govguidechem.com.

Current research concerning this compound primarily focuses on its synthesis and its application as a chemical intermediate. Several pathways have been explored for its preparation:

Oxidation of Diols: The dehydrogenation of 1,2-octanediol (B41855) has been demonstrated to yield this compound with high selectivity, particularly when employing catalysts such as Co/TiO2 P25 or Co/TiO2 P90 biocrick.com. Similarly, copper-based catalysts like Cu/ZrO2 have shown efficacy in the oxidation of 1,2-octanediol, achieving high conversions and selectivities towards this compound researchgate.net.

Olefin Functionalization: Direct conversion of olefins into α-hydroxy ketones, including this compound, has been achieved through catalytic oxidation processes using hydrogen peroxide in the presence of peroxotungstophosphate (PCWP) oup.com.

Organocatalytic Reactions: this compound has been utilized as a substrate in organocatalyzed aldol (B89426) reactions. For instance, it has served as an enolate source in reactions with (S)-isoserinal hydrate (B1144303), facilitated by amino acid-based catalysts, leading to the diastereoselective synthesis of complex carbohydrate mimics researchgate.net.

The research landscape also encompasses the study of its structural analogues, which include other hydroxy ketones such as 4-hydroxy-2-octanone (CAS 82150-00-3) nih.gov and simpler α-hydroxy ketones like hydroxyacetone (B41140) researchgate.net. The broader field of α-hydroxy ketone chemistry continues to be an active area of research, exploring novel catalytic methods for their synthesis and their roles in the construction of pharmaceuticals and natural products ebi.ac.ukresearchgate.netacs.orgresearchgate.net.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | guidechem.comalfa-chemistry.com |

| CAS Number | 7019-19-4 | guidechem.comalfa-chemistry.com |

| Molecular Formula | C8H16O2 | guidechem.comalfa-chemistry.com |

| Molecular Weight | 144.21 g/mol | guidechem.comalfa-chemistry.com |

| Topological Polar Surface Area (PSA) | 37.3 Ų | guidechem.comguidechem.com |

| Predicted Density | 0.9±0.1 g/cm³ | guidechem.com |

| Predicted Boiling Point | 190.6±8.0 °C at 760 mmHg | guidechem.com |

| Predicted Flash Point | 73.4±11.0 °C | guidechem.com |

| Predicted LogP | 1.88 | guidechem.com |

| Rotatable Bond Count | 6 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyoctan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCKUGCNRAHIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445941 | |

| Record name | 1-hydroxy-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-19-4 | |

| Record name | 1-hydroxy-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyoctan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydroxy 2 Octanone

Transition Metal-Catalyzed Oxidations and Dehydrogenations

Transition metal catalysis offers efficient pathways for the selective oxidation of diols and functionalization of olefins to produce α-hydroxy ketones.

Acceptorless Dehydrogenation of 1,2-Diols to α-Hydroxy Ketones

The conversion of 1,2-diols to α-hydroxy ketones via acceptorless dehydrogenation is a significant synthetic strategy. This process typically involves the selective oxidation of one of the hydroxyl groups while retaining the other, forming the characteristic α-hydroxy ketone moiety. Various transition metal catalysts have been employed for this transformation. For instance, palladium-based catalysts, such as Pd(OAc)2 in combination with neocuproine, have been utilized with oxygen as the sole oxidant under mild conditions, achieving high conversions and selectivities for oleochemical diols rsc.org. Ruthenium-based catalysts, like the Casey/Shvo catalyst, have also demonstrated efficacy in the dehydrogenation of 1,2-diols to α-hydroxy ketones escholarship.org.

Oxidation of 1,2-Octanediol (B41855) to 1-Hydroxy-2-octanone

A direct application of diol oxidation is the synthesis of this compound from its corresponding vicinal diol, 1,2-octanediol. Heterogeneous catalysts, particularly those based on cobalt and copper supported on metal oxides, have shown promise in this transformation. Cobalt supported on TiO2 (Co/TiO2 P25) has demonstrated good selectivity, achieving 90% selectivity for this compound from 1,2-octanediol biocrick.comresearchgate.netresearchgate.net. A similar catalyst, Co/TiO2 P90, yielded 69% selectivity biocrick.com. Copper supported on zirconia (Cu/ZrO2) has also been reported to convert 1,2-octanediol with 60% conversion and 94% selectivity towards this compound researchgate.netresearchgate.net.

Table 1: Catalytic Oxidation of 1,2-Octanediol to this compound

| Catalyst | Conditions | Selectivity/Yield | Reference |

| Co/TiO2 P25 | Not specified | 90% selectivity | biocrick.comresearchgate.netresearchgate.net |

| Co/TiO2 P90 | Not specified | 69% selectivity | biocrick.com |

| Cu/ZrO2 | Not specified | 60% conversion, 94% selectivity | researchgate.netresearchgate.net |

Direct Catalytic Olefin Functionalization to α-Hydroxy Ketones with Hydrogen Peroxide Catalyzed by Peroxotungstophosphate

A direct method for synthesizing α-hydroxy ketones from olefins involves their functionalization using hydrogen peroxide catalyzed by peroxotungstophosphate (PCWP). This process typically proceeds via the formation of an epoxide intermediate, which then undergoes ring-opening to a vicinal diol, followed by oxidation to the α-hydroxy ketone. An acidic medium is crucial for facilitating the epoxide ring-opening. Studies have shown that aliphatic olefins can be directly converted to α-hydroxy ketones using this system. For example, the reaction of 4-octene with 35% hydrogen peroxide in the presence of PCWP in a biphasic system using chloroform (B151607) as a solvent at 40 °C for 12 hours yielded the corresponding α-hydroxy ketone in 70% yield oup.com.

Table 2: Olefin Functionalization to α-Hydroxy Ketones using PCWP/H2O2

| Olefin | Catalyst | Conditions | Yield | Reference |

| 4-Octene | PCWP | 35% H2O2, CHCl3, 40 °C, 12 h, acidic medium | 70% | oup.com |

Organocatalytic and Biomimetic Approaches

Organocatalysis and biomimetic strategies provide alternative routes to α-hydroxy ketones, often with high stereoselectivity.

Diastereoselective Aldol (B89426) Reactions Utilizing this compound as an Enolate Precursor

This compound can also serve as a substrate in organocatalytic reactions, specifically in diastereoselective aldol reactions. In such processes, it acts as an enolate precursor. Amino acid-based catalysts have been employed to promote these reactions. For instance, the diastereoselective syn aldol reaction between (S)-isoserinal hydrate (B1144303) and this compound, catalyzed by various amino acid derivatives, has been reported to achieve diastereoselectivities of up to 8:1, establishing an efficient synthetic route to valuable carbohydrate mimics researchgate.net.

Table 3: Diastereoselective Aldol Reactions with this compound

| Co-reactant | Catalyst Type | Diastereoselectivity (syn:anti) | Reference |

| (S)-isoserinal hydrate | Amino acid-based | Up to 8:1 | researchgate.net |

Proline-Mediated α-Hydroxylation of Alkyl Ketones

The α-hydroxylation of alkyl ketones catalyzed by proline or its derivatives represents a significant organocatalytic method for accessing α-hydroxy ketones. This approach typically involves the use of oxidants such as nitrosobenzene. The methodology has been applied to alkyl ketones, enabling the synthesis of α-hydroxy ketones with high enantiomeric excess thieme-connect.comthieme-connect.com. For example, the α-hydroxylation of 2-octanone (B155638) using proline catalysis has been explored, primarily yielding the 3-hydroxy-2-octanone (B1231158) isomer with high enantioselectivity thieme-connect.comthieme-connect.com. While the direct formation of this compound via this specific proline-mediated pathway from 2-octanone is not explicitly detailed with quantitative data in the cited literature, the general methodology of proline-catalyzed α-hydroxylation of alkyl ketones is well-established for producing α-hydroxy carbonyl compounds researchgate.netresearchgate.netnih.gov.

Compound List:

this compound

1,2-Diols

α-Hydroxy Ketones

1,2-Octanediol

Aliphatic olefins

2-Octene

4-Octene

Peroxotungstophosphate (PCWP)

Epoxide

(S)-isoserinal hydrate

2-Octanone

(R)-1,2-octanediol

(S)-1,2-octanediol

Nitrosobenzene

(R)-3-hydroxy-2-octanone

(S)-3-hydroxy-2-octanone

N-Substituted Thiazolium Ion Catalyzed Addition Reactions for α-Hydroxy Ketone Production

N-substituted thiazolium ions, particularly N-heterocyclic carbenes (NHCs) derived from thiazolium salts, are well-established catalysts for acyloin condensation reactions, famously exemplified by the benzoin (B196080) condensation. This chemical catalysis typically involves the umpolung (polarity reversal) of an aldehyde, generating a nucleophilic enolate-like species that can then attack another aldehyde molecule. This process leads to the formation of α-hydroxy ketones. While the literature extensively documents thiazolium catalysis for the synthesis of various acyloins from aldehydes, specific research detailing the application of N-substituted thiazolium ions for the direct synthesis of this compound from simpler precursors is not prominently featured in the provided search results. However, the general principle involves the reaction of an aldehyde (or a precursor that can generate an aldehyde equivalent) with a thiazolium catalyst in the presence of a base. The mechanism typically proceeds via the formation of a Breslow intermediate, which then undergoes nucleophilic attack on a second carbonyl compound, followed by elimination of the catalyst to yield the α-hydroxy ketone.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic strategies offer highly selective and environmentally friendly alternatives for the synthesis of complex organic molecules, including α-hydroxy ketones. These methods leverage the exquisite specificity of enzymes or whole microorganisms to perform chemical transformations under mild conditions.

Enzyme-Catalyzed Formation of Acyloins (α-Hydroxy Ketones) by Pyruvate Decarboxylases

Pyruvate decarboxylase (PDC, E.C. 4.1.1.1) is a thiamine (B1217682) diphosphate (B83284) (ThDP) and Mg(II)-dependent enzyme widely recognized for its ability to catalyze the carboligation of aldehydes, leading to the formation of acyloins (α-hydroxy ketones) ubbcluj.roresearchgate.netrsc.orgmetu.edu.tr. This process is often initiated by the decarboxylation of pyruvate, generating a reactive hydroxyethyl-ThDP intermediate. This intermediate can then act as a nucleophile, attacking a second aldehyde molecule. This umpolung strategy allows for the stereoselective synthesis of chiral acyloins from achiral aldehydes ubbcluj.romdpi.comresearchgate.net. Research has focused on screening various microorganisms, particularly yeasts, for high PDC activity and optimizing reaction conditions such as pH and temperature to maximize acyloin production ubbcluj.rorsc.org. While PDC is a key enzyme for acyloin synthesis, specific examples of its direct application to produce this compound from simple aldehydes are not detailed in the provided snippets.

Microbial Reduction Strategies for α-Hydroxy Ketone Generation from Diketones

Microbial reduction strategies offer a pathway to α-hydroxy ketones, particularly through the selective reduction of diketones or the oxidation of vicinal diols. Whole-cell biocatalysis employing redox reactions within microorganisms can convert diketones into α-hydroxy ketones mdpi.comresearchgate.net. This approach typically involves enzymes like dehydrogenases or reductases that can selectively reduce one of the carbonyl groups in a diketone. The process can yield racemic mixtures of α-hydroxy ketones, depending on the specific enzymes and substrates involved mdpi.comresearchgate.net. While this strategy is effective for generating α-hydroxy ketones, specific microbial reduction pathways targeting diketones to produce this compound are not explicitly detailed in the provided research findings.

Directed Evolution and Enzyme Engineering for Ketone Transformations (e.g., Transketolase)

Enzyme engineering and directed evolution are powerful tools for tailoring enzyme properties, such as substrate specificity, activity, and stereoselectivity, for specific chemical transformations. While transketolase enzymes are primarily known for their role in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of a two-carbon unit from ketoses to aldoses hmdb.caymdb.ca, the broader field of enzyme engineering is actively applied to modify various enzymes for ketone transformations. For instance, reductase enzymes engineered for improved activity and enantioselectivity are employed in the asymmetric reduction of ketones to chiral alcohols d-nb.inforesearchgate.netsrce.hr. The principles of directed evolution, involving iterative cycles of mutation and screening, can be applied to enzymes like transketolase or other carboligating enzymes to enhance their ability to form α-hydroxy ketones or to accept novel substrates, potentially including precursors for this compound. However, specific examples of directed evolution applied to transketolase for the synthesis of this compound are not detailed in the provided literature.

Whole-Cell Biocatalysis in Ketone Reductions

Whole-cell biocatalysis utilizes intact microorganisms to perform chemical transformations, offering advantages such as in situ cofactor regeneration and simplified process operations d-nb.inforesearchgate.netnih.govscialert.net. This approach is widely employed for the enantioselective reduction of ketones to chiral alcohols, utilizing the reductase enzymes present within the cells d-nb.inforesearchgate.net. For example, baker's yeast ( Saccharomyces cerevisiae) is a common whole-cell biocatalyst for ketone reductions, capable of producing chiral alcohols with high enantiomeric excess researchgate.net. Escherichia coli strains engineered to express specific reductases are also extensively used d-nb.info.

While the primary focus in many whole-cell ketone reduction studies is on producing chiral alcohols, the underlying principle of microbial redox activity can be extended to the synthesis of α-hydroxy ketones. As mentioned previously, whole-cell redox reactions can be employed to convert diketones into α-hydroxy ketones mdpi.comresearchgate.net. The metabolic machinery within the cell provides the necessary enzymes and cofactors for these biotransformations.

Illustrative Data on Whole-Cell Biocatalytic Ketone Reduction

While specific quantitative data for the whole-cell biocatalytic synthesis of this compound is limited in the provided snippets, research on the whole-cell reduction of other ketones to chiral alcohols demonstrates the potential of this methodology. The following table illustrates typical performance metrics observed in such biotransformations, highlighting the high enantioselectivity achievable.

| Biocatalyst/Enzyme System | Substrate Example | Product Example | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Baker's Yeast | Various Ketones | Chiral Alcohols | High | Up to 95% (S or R) | researchgate.net |

| E. coli (engineered) | Ethyl 4-cyanobenzoylformate | Corresponding Alcohol | High | High | d-nb.info |

Note: The data presented in this table are illustrative examples of whole-cell biocatalytic ketone reduction to alcohols, demonstrating the general capabilities of these systems, and are not specific to the synthesis of this compound.

Stereochemical Aspects and Asymmetric Synthesis of 1 Hydroxy 2 Octanone and Chiral Analogues

Enantioselective Construction of Chiral α-Hydroxy Ketone Skeletons

The construction of chiral α-hydroxy ketone skeletons with high enantiopurity is a significant challenge. Several chemical and biocatalytic approaches have been developed. One method involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution with a hydroxide (B78521) ion. This process can yield chiral tertiary α-hydroxy ketones with high enantiomeric purity, offering an alternative to direct α-hydroxylation of simple ketones nih.gov.

Biocatalytic strategies have also proven effective. Thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones nih.govcapes.gov.bracs.org. Hydrolases, particularly lipases, can be used for the dynamic kinetic resolution (DKR) of racemic α-hydroxy ketones, although this method typically has a maximum theoretical yield of 50% unless combined with in situ racemization of the substrate nih.govcapes.gov.bracs.org. Whole-cell redox processes, utilizing microorganisms, can also lead to high yields and enantiomeric excesses in the formation of α-hydroxy ketones through selective oxidations or reductions nih.govacs.org.

Another route to chiral α-hydroxy ketones involves the catalytic asymmetric reductive coupling of alkynes and aldehydes, followed by ozonolysis of the resulting allylic alcohols. This method can deliver α-hydroxy ketones with high enantioselectivity, up to 96% ee, and excellent regioselectivity .

Table 1: Selected Methods for Enantioselective α-Hydroxy Ketone Synthesis

| Method | Key Reagents/Catalysts | Typical Enantioselectivity (ee) | Notes |

| Decarboxylative Chlorination & Substitution | Chiral primary amine catalyst, NCS, TBAOH | Moderate to High | Applicable to tertiary α-hydroxy ketones; alternative to direct α-hydroxylation. nih.gov |

| ThDP-Lyase Catalyzed Carboligation | Thiamine diphosphate-dependent lyases | Up to >99% | Utilizes inexpensive aldehydes; high productivities achievable with recombinant whole cells. nih.govcapes.gov.bracs.org |

| Lipase-Catalyzed Dynamic Kinetic Resolution (DKR) | Lipases | Up to >99% | Maximum theoretical yield of 50% without racemization. nih.govcapes.gov.bracs.org |

| Catalytic Asymmetric Reductive Coupling & Ozonolysis | Chiral ligands (e.g., NMDPP), transition metal catalysts | Up to 96% | Enantioselective synthesis of allylic alcohols followed by ozonolysis. |

| Asymmetric Transfer Hydrogenation of 1,2-Diketones | Chiral Ru catalysts (e.g., RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene)) | Up to 99% | Produces optically active α-hydroxy ketones or anti-1,2-diols. bohrium.comacs.org |

Diastereoselective Control in 1-Hydroxy-2-octanone Derivatives Synthesis

Achieving diastereoselectivity in the synthesis of this compound derivatives involves controlling the relative stereochemistry of newly formed chiral centers. For instance, in the synthesis of α-hydroxy-β-amino acid derivatives, Lewis acid-catalyzed three-component condensation reactions starting from aldehydes, amines, and ketene (B1206846) silyl (B83357) acetals have demonstrated high diastereoselection, yielding syn isomers nih.gov.

While specific methods for this compound derivatives are not extensively detailed in the provided search results, general strategies for controlling diastereoselectivity in related systems highlight key approaches. These include metal-catalyzed reductive aldol (B89426) reactions, such as rhodium-catalyzed hydrogenation of enones with aldehydes, which can lead to high syn-diastereoselectivity organic-chemistry.org. Similarly, the Prins cyclization catalyzed by phosphomolybdic acid in water has been shown to provide tetrahydropyran-4-ol derivatives with all cis-selectivity thieme-connect.com.

Research into the organocatalytic asymmetric aldol reaction of (S)-isoserinal hydrate (B1144303) with hydroxyacetone (B41140) or this compound, promoted by amino acid-based catalysts, has achieved diastereoselectivities of up to 8:1, establishing efficient routes to carbohydrate mimics researchgate.net.

Asymmetric Induction in Catalytic Systems for α-Hydroxy Ketone Formation

Catalytic systems are crucial for achieving high levels of asymmetric induction in the formation of α-hydroxy ketones. Chiral catalysts, whether metal-based or organocatalysts, play a pivotal role in directing the stereochemical outcome of reactions.

Organocatalysis: Chiral primary amines have been employed in catalytic systems for the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, leading to α-chloroketones which can then be converted to α-hydroxy ketones nih.gov. Amino acid-based catalysts have also shown efficacy in promoting diastereoselective aldol reactions involving α-hydroxy ketones like this compound researchgate.net.

Metal Catalysis: Transition metal complexes, often coordinated with chiral ligands, are widely used. For example, chiral ruthenium catalysts have been developed for the asymmetric transfer hydrogenation of 1,2-diketones, yielding optically active α-hydroxy ketones with very high enantiomeric excesses (up to 99% ee) bohrium.comacs.org. Copper catalysts, in conjunction with chiral phosphine (B1218219) ligands, have been utilized for the enantioselective synthesis of α-quaternary ketones, α-ketoesters, and aldehydes through acyl substitution with chiral allylic nucleophiles nih.gov.

Biocatalysis: Enzymes offer highly specific catalytic pathways. Thiamine diphosphate (B83284) (ThDP)-dependent lyases are a prime example, catalyzing the umpolung carboligation of aldehydes to produce enantiopure α-hydroxy ketones with excellent enantioselectivity nih.govcapes.gov.bracs.org. Whole-cell systems, leveraging the redox machinery of microorganisms, can also achieve high enantioselectivity in the formation of these compounds nih.govacs.org. For example, whole cells of Candida parapsilosis ATCC 7330 have been used to reduce diketones to enantiomerically enriched hydroxy ketones with high enantiomeric excess (98%) researchgate.net.

Table 2: Catalytic Systems for Asymmetric Induction in α-Hydroxy Ketone Synthesis

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Substrate Class | Achieved Enantioselectivity (ee) | References |

| Organocatalyst | Chiral primary amines | Decarboxylative Chlorination & Substitution | β-Ketocarboxylic acids | Moderate to High | nih.gov |

| Organocatalyst | Amino acid-based catalysts | Aldol Reaction | Hydroxyacetone, this compound | Diastereoselectivity up to 8:1 | researchgate.net |

| Metal Catalyst (Ru) | RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene) | Asymmetric Transfer Hydrogenation | 1,2-Diketones | Up to 99% | bohrium.comacs.org |

| Metal Catalyst (Cu) | Chiral phosphine ligands | Acyl Substitution with Allylic Nucleophiles | Carboxylic acids/esters | High | nih.gov |

| Biocatalyst (Enzyme) | Thiamine diphosphate (ThDP)-dependent lyases | Umploung Carboligation | Aldehydes | Up to >99% | nih.govcapes.gov.bracs.org |

| Biocatalyst (Whole Cell) | Candida parapsilosis ATCC 7330 | Reduction of Diketones | Diketones | Up to 98% | researchgate.net |

Compound List:

this compound

α-Hydroxy ketones

Chiral α-hydroxy ketones

1,2-Diketones

Allylic alcohols

β-Ketocarboxylic acids

β-Hydroxy ketones

α-Hydroxy-β-amino acid derivatives

(S)-Isoserinal hydrate

Hydroxyacetone

this compound derivatives

Chiral tertiary α-hydroxy ketones

α-Chloroketones

α-Hydroxyamino ketones

Mechanistic Investigations of Chemical Transformations Involving 1 Hydroxy 2 Octanone

Reaction Mechanisms in Organocatalytic Processes Employing 1-Hydroxy-2-octanone

Organocatalytic aldol (B89426) reactions represent a significant avenue for the stereoselective synthesis of β-hydroxy carbonyl compounds. When this compound acts as a nucleophilic donor in such reactions, the mechanism typically involves the formation of an enamine intermediate, facilitated by a chiral amine catalyst, often derived from amino acids like proline.

The general mechanism proceeds as follows:

Enamine Formation: The organocatalyst reacts with the carbonyl group of this compound, forming a transient iminium ion, which then tautomerizes to a nucleophilic enamine. This step is crucial for activating the α-carbon for nucleophilic attack.

Nucleophilic Attack: The enamine intermediate attacks the electrophilic carbonyl carbon of an aldehyde or another carbonyl compound. This C-C bond-forming step is often stereochemically controlled by the chiral catalyst.

Hydrolysis/Protonation: The resulting iminium intermediate is hydrolyzed or protonated, regenerating the catalyst and yielding the β-hydroxy ketone product.

These reactions can exhibit significant diastereoselectivity, influenced by the catalyst's structure and reaction conditions. For instance, studies involving hydroxyacetone (B41140) and this compound as donors with (S)-isoserinal have reported diastereomeric ratios (dr) of up to 8:1, highlighting the effectiveness of organocatalysis in controlling stereochemistry wikipedia.orgresearchgate.net.

Table 4.1.1: Diastereoselectivity in Organocatalytic Aldol Reactions of Hydroxy Ketones

| Catalyst Type (Example) | Substrates (Donor + Acceptor) | Diastereomeric Ratio (dr) | Reference |

| Amino acid-based | Hydroxyacetone + (S)-Isoserinal | Up to 8:1 | wikipedia.orgresearchgate.net |

| Proline derivatives | Acetone + α-keto acids | Up to 98% ee (for adducts) | acs.orgacs.org |

| Prolinamide derivatives | Ketones + α-keto acids | High enantioselectivities | acs.org |

Oxidative Cleavage and Rearrangement Mechanisms in α-Hydroxy Ketone Formation from Olefins and Diols

α-Hydroxy ketones like this compound can be synthesized through the oxidation of olefins or vicinal diols, and can also undergo rearrangement reactions.

Formation from Olefins: The ketohydroxylation of olefins provides a direct route to α-hydroxy ketones. Mechanistic pathways often involve the addition of an oxygen species across the double bond. For example, ruthenium tetroxide (RuO₄) catalyzed ketohydroxylation of olefins can proceed via a [2+3]-cycloaddition followed by nucleophilic addition, yielding the α-hydroxy ketone without intermediate syn-diols organic-chemistry.org. Other methods utilize hydrogen peroxide with metal catalysts (e.g., Mn, Ru) or peroxotungstophosphate (PCWP) d-nb.infonih.govacs.orgnih.govoup.com. The reaction of silyl (B83357) enol ethers with H₂O₂ catalyzed by PCWP can yield this compound acs.orgnih.gov.

Formation from Diols: The selective oxidation of vicinal diols to α-hydroxy ketones is a common synthetic strategy. This process requires careful control to avoid over-oxidation or C-C bond cleavage.

Periodate (B1199274) Cleavage: Reagents like sodium periodate (NaIO₄) cleave vicinal diols by forming a cyclic periodate intermediate, which then fragments to yield carbonyl compounds. The mechanism involves the oxidation of hydroxyl groups and cleavage of the C-C bond between them chemistrysteps.comlibretexts.orgbyjus.com.

Metal-Catalyzed Oxidation: Various metal catalysts facilitate this transformation. For instance, boronic acid catalysts can activate vicinal diols via boronate ester formation, followed by nucleophilic attack and elimination to yield α-hydroxy ketones rsc.org. Ruthenium-based catalysts, such as in situ generated RuO₄, can also mono-oxidize vicinal diols d-nb.infonih.gov. Palladium complexes have been employed for the selective oxidation of diols to α-hydroxy ketones, often requiring diol chelation to the metal center for effective oxidation stanford.edu.

α-Ketol Rearrangement: α-Hydroxy ketones are prone to α-ketol rearrangement, a process involving the 1,2-migration of an alkyl or aryl group from the α-carbon to the carbonyl carbon, often accompanied by proton transfer. This rearrangement can be induced by bases, acids, or heat wikipedia.orglibretexts.orglibretexts.orgresearchgate.net.

Base-Catalyzed Mechanism: The reaction is initiated by deprotonation of the hydroxyl group, forming an alkoxide. This alkoxide then undergoes migration of an α-substituent to the adjacent carbonyl carbon, with concomitant proton transfer. The process is reversible, favoring the more thermodynamically stable isomer wikipedia.orglibretexts.orglibretexts.orgresearchgate.net.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is coordinated by the acid. This is followed by migration of an α-substituent and proton transfer. Similar to the base-catalyzed route, this rearrangement is reversible wikipedia.orglibretexts.orglibretexts.orgresearchgate.net.

Table 4.2.1: Mechanisms and Conditions for α-Hydroxy Ketone Formation from Olefins/Diols

| Substrate Type | Oxidant/Catalyst System | Key Mechanism Step(s) | Yield/Selectivity | Reference |

| Olefins | RuO₄ (cat.), Oxone™ | [2+3]-cycloaddition, nucleophilic addition | Good to excellent | organic-chemistry.org |

| Olefins | PCWP (cat.), H₂O₂ | Oxidation of enol ether/alkene | 72% (for this compound) | acs.orgnih.gov |

| Vicinal Diols | NaIO₄ | Cyclic periodate intermediate formation, C-C bond cleavage | High yield | chemistrysteps.comlibretexts.org |

| Vicinal Diols | Boronic acid (cat.), DBI | Boronate ester formation, nucleophilic attack, elimination | Good | rsc.org |

| Vicinal Diols | RuO₄ (cat.) | Monooxidation of vicinal diols | High yields | d-nb.infonih.gov |

| Vicinal Diols | Pd complex (cat.), O₂ or benzoquinone | Diol chelation to Pd, β-hydride elimination | Selective | stanford.edu |

Side Reaction Pathways in this compound Synthesis (e.g., Aldol Condensation)

The presence of α-hydrogens in this compound makes it susceptible to various side reactions, particularly aldol condensation, and other transformations common to ketones.

Aldol Condensation: Aldol condensation involves the formation of a β-hydroxy carbonyl compound (aldol addition) followed by dehydration to an α,β-unsaturated carbonyl compound (aldol condensation).

Base-Catalyzed Mechanism: A base (e.g., hydroxide (B78521) ion) deprotonates the α-carbon of this compound, generating an enolate. This enolate acts as a nucleophile, attacking the carbonyl carbon of another molecule of this compound (self-condensation) or a different carbonyl compound (crossed aldol condensation). The resulting alkoxide is protonated, forming a β-hydroxy ketone. Under heating or more vigorous conditions, this β-hydroxy ketone can dehydrate to form an α,β-unsaturated ketone byjus.comnih.govwikipedia.orglibretexts.orgwikipedia.org.

Acid-Catalyzed Mechanism: Acid catalysis involves protonation of the carbonyl oxygen, followed by enol formation. The enol then attacks the activated carbonyl, leading to the aldol product after deprotonation nih.govlibretexts.orgwikipedia.org.

If this compound is present in a reaction mixture where it can act as either the nucleophile (enolate/enol) or the electrophile (carbonyl), self-condensation can occur, leading to dimeric or oligomeric products and reducing the yield of the desired product.

Other Side Reactions:

Keto-Enol Tautomerization: Ketones with α-hydrogens exist in equilibrium with their enol forms . While this is a fundamental characteristic, it can influence reactivity in certain catalytic cycles.

Over-oxidation/C-C Cleavage: During the oxidation of vicinal diols to α-hydroxy ketones, over-oxidation to diketones or dicarboxylic acids, or cleavage of the C-C bond, can occur depending on the oxidant and reaction conditions stanford.edu. For example, strong oxidants like permanganate (B83412) can lead to further oxidation of aldehydes formed from diol cleavage wikipedia.org.

Table 4.3.1: Side Reaction Pathways and Observations in Related Aldol Condensations

| Reaction Type | Substrates (Example) | Observed Side Reaction/Product | Conditions | Reference |

| Aldol Condensation | Citral + 2-Octanone (B155638) | Formation of undesired self-aldol products, effect of catalyst amount | 5% Amberlyst A-26 OH, 60°C, 3.5 h | organic-chemistry.org |

| Aldol Condensation | Acetone + Benzaldehyde (B42025) | Double aldol condensation to dibenzalacetone | NaOH, Ethanol/Water | harvard.edu |

| Diol Oxidation | Vicinal Diols (e.g., cyclic) | Over-oxidation to diketones, C-C bond cleavage | Various oxidants/catalysts | stanford.edu |

| Olefin Oxidation | Simple olefins (e.g., 1-decene, 2-octene) | Formation of carboxylic acids instead of α-hydroxy ketones | Heterogeneous permanganate oxidation | oup.com |

Compound List

this compound

(S)-Isoserinal

Citral

2-Octanone

Methyln-hexyl ketone

Benzaldehyde

Acetone

Octane-1,2-diol

1-Ethoxy-1-octene

1-[(trimethylsilyl)oxy]-1-octene

2-hydroxyoctanal

2-hydroxyethylformate

Cyclopentane-1,2-diols

Cyclooctane-1,2-diols

Cyclohexane-1,2-diols

Strophasterol A

Triumphalone

Isotriumphalone

Delitschiapyrone A

Biological Roles and Ecological Significance of Hydroxyoctanones Non Human Contexts

Hydroxyoctanones as Insect Pheromones and Semiochemicals in Coleoptera

Hydroxyoctanones, particularly isomers like 3-hydroxy-2-octanone (B1231158) and 2-hydroxy-3-octanone, function as vital pheromones and semiochemicals for numerous species of beetles, especially within the family Cerambycidae (longhorn beetles) researchgate.netnih.govillinois.eduresearchgate.netmdpi.compnas.orgznaturforsch.comnih.gov. These compounds are involved in mediating various aspects of insect behavior, including attraction to mates, aggregation, and host location. Their presence has also been noted to influence the capture rates of other beetle species, such as bark and ambrosia beetles, suggesting a broader role in interspecies interactions nih.gov. While these hydroxyoctanone isomers are recognized for their semiochemical properties, specific research identifying 1-Hydroxy-2-octanone in these roles within Coleoptera was not found in the reviewed literature.

Aggregation-Sex Pheromones in Cerambycid Beetles

Within the Cerambycidae family, various hydroxyoctanone isomers have been identified as male-produced aggregation-sex pheromones researchgate.netnih.govillinois.edupnas.orgnih.govd-nb.infonih.govnih.gov. These pheromones are critical for bringing both sexes together for mating. For instance, 3-hydroxy-2-hexanone and 2-methyl-1-butanol (B89646) form aggregation-sex pheromone blends for species like Pyrrhidium sanguineum and Phymatodes alni researchgate.net. Similarly, Plagionotus detritus ssp. detritus utilizes a blend of (R)-3-hydroxy-2-hexanone and (S)-2-hydroxy-3-octanone as its aggregation-sex pheromone nih.govnih.gov. Other species, such as Anaglyptus subfasciatus, employ 3-(R)-hydroxy-2-hexanone and 3-(R)-hydroxy-2-octanone as sex pheromones pnas.org. The C6 hydroxyketones are generally associated with aggregation, while longer chain hydroxyketones (C8, C10) may function as sex pheromones attracting females znaturforsch.com. Information regarding the specific role of this compound as an aggregation-sex pheromone in Cerambycid beetles was not identified in the available research.

Table 1: Hydroxyoctanone Isomers as Pheromones in Cerambycid Beetles

| Species Name | Identified Pheromone Component(s) | Role (Aggregation/Sex) | Citation(s) |

| Pyrrhidium sanguineum | (R)-2-methyl-1-butanol, (R)-3-hydroxy-2-hexanone | Aggregation-Sex | researchgate.net |

| Phymatodes alni | (R)-2-methyl-1-butanol, (R)-3-hydroxy-2-hexanone | Aggregation-Sex | researchgate.net |

| Phymatodes testaceus | (R)-2-methyl-1-butanol (primary) | Sex (primary) | researchgate.net |

| Anaglyptus subfasciatus | 3-(R)-hydroxy-2-hexanone, 3-(R)-hydroxy-2-octanone | Sex | pnas.org |

| Plagionotus detritus ssp. detritus | (R)-3-hydroxy-2-hexanone (major), (S)-2-hydroxy-3-octanone (minor) | Aggregation-Sex | nih.gov, nih.gov |

| Xylotrechus spp. (Tribe Clytini) | C6 hydroxyketones (aggregation), C8/C10 hydroxyketones (sex) | Aggregation/Sex | znaturforsch.com |

| Chrysoprasis chalybea | 3R-C6-ketol (3-hydroxyhexan-2-one) | Aggregation-Sex | nih.gov |

| Eurysthea hirta | 3R-C6-ketol (3-hydroxyhexan-2-one) | Aggregation-Sex | nih.gov |

| Retrachydes thoracicus thoracicus | 3R-C6-ketol (3-hydroxyhexan-2-one) | Aggregation-Sex | nih.gov |

Role in Interspecies and Intraspecies Chemical Communication

Hydroxyoctanones are central to intraspecific communication, facilitating mate location and aggregation within species. Beyond intraspecific interactions, these compounds also play a role in interspecies chemical communication. For example, the attraction of certain beetle species to hydroxyoctanones used by other species suggests cross-attraction and the potential exploitation of heterospecific cues for host location mdpi.comnih.govd-nb.info. Conserved pheromone structures, such as 3-hydroxy-2-hexanone, are found across numerous species on different continents, indicating evolutionary conservation and potential for interspecies signaling mdpi.comnih.gov. Furthermore, the presence of heterospecific pheromone components can sometimes synergize or antagonize responses, influencing species-specific interactions and potentially contributing to niche partitioning d-nb.inforesearchgate.netfrontiersin.org. While these interactions highlight the complex roles of hydroxyoctanones in chemical communication, specific studies detailing the involvement of this compound in interspecies or intraspecies communication were not found.

Enzymatic Pathways in Biosynthesis and Metabolism of α-Hydroxy Ketones in Non-Human Organisms

The biosynthesis of α-hydroxy ketones, including hydroxyoctanones, in non-human organisms can involve several enzymatic pathways. Generally, these compounds can be synthesized through the reduction of α-diketones, a process often catalyzed by NAD(P)H-dependent enzymes belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. This reduction is frequently observed as a detoxification pathway for α-diketones researchgate.net. Other synthetic routes include the carboligation of aldehydes using thiamine (B1217682) diphosphate-dependent enzymes, such as benzaldehyde (B42025) lyase, and the reduction of diketones by dehydrogenases researchgate.net. The specific enzymatic pathways for the biosynthesis or metabolism of this compound in non-human organisms, particularly insects, were not detailed in the provided literature. However, the general pathways for α-hydroxy ketones highlight the enzymatic machinery available in nature for producing such compounds.

Advanced Analytical Methodologies for the Detection and Characterization of 1 Hydroxy 2 Octanone

Coupled Gas Chromatography Techniques for Volatile Compound Analysis

Gas chromatography (GC) is a cornerstone technique for separating volatile and semi-volatile compounds. Coupling GC with advanced detectors significantly enhances its analytical power, enabling detailed characterization and sensitive detection.

GC-Mass Spectrometry (GC-MS) Applications in Complex Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile organic compounds (VOCs) due to its high sensitivity and specificity, allowing for both separation and identification based on mass-to-charge ratios. In complex biological matrices, GC-MS is invaluable for identifying trace components. While direct studies specifically detailing the GC-MS analysis of 1-Hydroxy-2-octanone in biological samples were not extensively found in the provided literature, the technique is routinely applied to similar hydroxycarbonyl (B1239141) compounds. For instance, GC-MS has been used to identify hydroxycarbonyls formed from the oxidation of alkanes researchgate.netnih.gov, and related hydroxyketones such as 1-hydroxy-3-octanone in wine matrices ives-openscience.eu. The analysis of carbonyl compounds, including hydroxyketones, often benefits from derivatization techniques, such as the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes, which improves their chromatographic behavior and MS detection researchgate.netnih.gov. This approach enhances the sensitivity and reliability of GC-MS for compounds with polar functional groups. GC-MS has also been applied to analyze volatile compounds in various biological and food samples, including exhaled breath nih.gov, honey researchgate.net, and mushrooms nih.gov.

GC-Ion Mobility Spectrometry (GC-IMS) for High-Throughput Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a rapid and sensitive analytical technique that complements GC-MS by providing an additional dimension of separation based on ion mobility, allowing for high-throughput profiling of volatile compounds. GC-IMS offers real-time detection and is particularly useful for screening and distinguishing complex mixtures. Studies have utilized GC-IMS for analyzing VOCs in diverse matrices, such as urine samples researchgate.net, Fritillaria species nih.govfrontiersin.org, oysters nih.gov, and hawthorn mdpi.com. While specific applications of GC-IMS for the direct detection of this compound were not explicitly detailed in the provided snippets, the technique has been employed to identify related compounds like 2-octanone (B155638) and other hydroxyketones such as 1-hydroxy-2-propanone nih.govfrontiersin.orgmdpi.com. The inherent speed and sensitivity of GC-IMS make it a promising tool for the rapid screening and characterization of volatile compounds, including hydroxyketones, in various sample types.

Other GC-Based Detection Methods (GC-FID, GC-TOF-MS)

GC-Flame Ionization Detection (GC-FID): GC-FID is a universal detector for organic compounds, known for its quantitative capabilities and robustness. It is often used in conjunction with GC-MS for the quantification of identified compounds. For example, GC-FID has been employed to determine the formation yields of hydroxycarbonyls from atmospheric reactions of alkanes researchgate.netnih.gov. It was also used to monitor the oxidation of 1,2-octanediol (B41855) to 2-octanone-1-ol rsc.org. While not providing structural information like MS, GC-FID is crucial for accurate quantitation once compounds have been identified.

GC-Time-of-Flight Mass Spectrometry (GC-TOF-MS): GC-TOF-MS offers rapid data acquisition and high mass resolution, enabling the comprehensive analysis of complex volatile profiles. This technique is particularly useful for identifying a large number of compounds in intricate samples. GC-TOF-MS has been applied in the analysis of volatile compounds in fermented products researchgate.net, cereals and coffee beans using headspace solid-phase microextraction (HS-SPME) nih.gov, and wines mdpi.com. These applications demonstrate its power in characterizing complex volatile mixtures, which would be applicable to studies involving this compound in similar matrices.

Advanced Sample Preparation Strategies for Trace Analysis

Effective sample preparation is critical for the successful analysis of trace volatile compounds like this compound, especially when present in complex matrices. These strategies aim to extract, concentrate, and clean up the analytes prior to instrumental analysis.

Solid-Phase Microextraction (SPME) and Headspace Techniques

Solid-Phase Microextraction (SPME), particularly in its headspace (HS-SPME) configuration, is a solvent-free extraction technique widely used for the pre-concentration of volatile and semi-volatile compounds. SPME involves exposing a coated fiber to the sample's headspace or liquid phase, allowing analytes to partition onto the fiber. The concentrated analytes are then thermally desorbed directly into the GC injection port. HS-SPME has been extensively applied for analyzing volatiles in various matrices, including food products like mushrooms nih.gov, truffle species frontiersin.org, and alcoholic beverages researchgate.net, as well as biological samples like blood jst.go.jp.

For carbonyl compounds, including hydroxyketones, derivatization prior to or during SPME extraction is often employed. The use of fibers coated with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for on-fiber derivatization of carbonyls followed by GC-MS or GC-FID analysis has been reported for identifying hydroxycarbonyls from alkane oxidation researchgate.netnih.gov. Optimization of SPME parameters, such as fiber coating type (e.g., DVB/CAR/PDMS, PDMS/DVB), extraction temperature, extraction time, and sample stirring, is crucial for maximizing analyte recovery and achieving sensitive detection nih.govfrontiersin.orgresearchgate.net.

Solid-Phase Dynamic Extraction and Solid-Phase Extraction

Solid-Phase Dynamic Extraction (SPDE) and Dynamic Headspace (DHS): Dynamic Headspace (DHS) extraction is a technique that involves purging the sample headspace with an inert gas to transfer volatile compounds onto an adsorbent trap. DHS is often considered more sensitive than static headspace methods like HS-SPME because it can extract the entire gas phase, leading to a more complete recovery of volatiles jst.go.jpshimadzu.comnih.gov. This method has demonstrated superior sensitivity for volatile profiling in biological samples compared to HS-SPME jst.go.jpnih.gov.

Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is a versatile technique used for sample clean-up, concentration, and fractionation of organic compounds from various matrices. SPE utilizes a sorbent material packed into a cartridge to selectively retain analytes from a liquid sample. The retained compounds are then eluted with a suitable solvent. SPE has been employed for the analysis of volatile compounds in honey researchgate.net and for the fractionation of aroma compounds in alcoholic beverages mdpi.com. Tandem SPE columns can be used to achieve simultaneous extraction and fractionation based on polarity, simplifying complex sample matrices for subsequent analysis mdpi.com. While SPE is a broad technique, its application in conjunction with GC-based methods can significantly enhance the analysis of target compounds like this compound by removing interfering substances.

Complementary Spectroscopic and Hyphenated Techniques (e.g., LC-MS, MALDI-TOF MS, ESI-MS)

Advanced analytical techniques are indispensable for the accurate detection, identification, and characterization of chemical compounds like this compound. Complementary spectroscopic and hyphenated techniques, particularly those involving mass spectrometry, offer high sensitivity, specificity, and structural elucidation capabilities. These methods combine the separation power of chromatography with the identification and quantification power of mass spectrometry, providing comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that integrates liquid chromatography (LC) for separating components of a mixture with mass spectrometry (MS) for detecting and identifying them. This technique is widely employed for analyzing non-volatile or thermally labile compounds, making it suitable for molecules like this compound. In LC-MS analysis, a sample is first separated based on its physicochemical properties by the LC system, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the analyte, separates the ions based on their mass-to-charge ratio (m/z), and detects them. This allows for the determination of the compound's molecular weight and can provide information about its structure through fragmentation patterns in tandem MS experiments. For this compound, LC-MS can establish its presence in a sample, determine its purity, and provide quantitative data by correlating peak area with concentration ijpsr.comfrontiersin.orgijcmas.commdpi.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC (as LC-ESI-MS) and is highly effective for producing intact molecular ions. In ESI, a high voltage is applied to a liquid sample solution emerging from a capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the expulsion of charged analyte ions. For this compound, ESI can generate various protonated or deprotonated species, as well as adducts with common cations like sodium or ammonium. These ions are then analyzed by the mass spectrometer. PubChem data provides predicted mass-to-charge ratios for several adducts of this compound, which serve as crucial identification markers.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts via ESI-MS

| Ionization Mode | Adduct/Ion Type | Expected m/z | Reference |

| Positive | [M+H]+ | 145.12232 | uni.lu |

| Positive | [M+Na]+ | 167.10426 | uni.lu |

| Positive | [M+NH4]+ | 162.14886 | uni.lu |

| Positive | [M+K]+ | 183.07820 | uni.lu |

| Negative | [M-H]- | 143.10776 | uni.lu |

| Positive | [M]+ | 144.11449 | uni.lu |

| Negative | [M]- | 144.11559 | uni.lu |

These predicted values are essential for method development and confirmation of the compound's identity in analytical workflows.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful ionization technique, particularly useful for analyzing larger biomolecules but also applicable to smaller organic compounds. In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound, which absorbs laser energy and facilitates the desorption and ionization of the analyte molecules. The ions are then accelerated into a time-of-flight (TOF) analyzer, where their flight time is measured, directly correlating to their mass-to-charge ratio. This method excels at providing high-resolution mass measurements, enabling precise determination of the molecular formula. While specific research findings detailing the application of MALDI-TOF MS to this compound were not found in the provided search results, its general utility lies in its ability to generate accurate mass data, aiding in molecular formula confirmation and distinguishing it from isobaric compounds. MALDI-TOF MS is also known for its speed and sensitivity in analyzing complex mixtures, often used in proteomic and metabolomic studies mdpi.comuniba.itnih.gov.

The combined application of these techniques provides a robust analytical strategy for the comprehensive characterization of this compound, offering insights into its molecular weight, purity, and potential presence in various matrices.

Theoretical and Computational Chemistry Approaches to 1 Hydroxy 2 Octanone Systems

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity of α-Hydroxy Ketones

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to scrutinize the electronic structure and intrinsic reactivity of organic molecules. For α-hydroxy ketones, DFT calculations can provide detailed information about electron distribution, molecular orbitals, and energetic properties that dictate chemical behavior.

Studies on related α-hydroxy ketones, such as acetoin, have utilized DFT to determine frontier molecular orbital energies (HOMO and LUMO), electrophilicity indices (ω), and other reactivity descriptors ekb.egresearchgate.netresearchgate.net. These indices offer a quantitative measure of a molecule's propensity to donate or accept electrons, thereby predicting its reactivity in various chemical environments. For instance, acetoin, an α-hydroxy ketone, has been computationally found to be less reactive and potentially less toxic than related α-diketones, attributed to its lower electrophilicity index ekb.eg. The analysis of electron density and frontier orbitals provides a fundamental understanding of how the hydroxyl group adjacent to the carbonyl influences the electronic landscape and reactivity of the ketone moiety ekb.egresearchgate.net. DFT calculations can also be applied to study the interaction of α-hydroxy ketones with catalytic surfaces, such as platinum, to understand their behavior in catalytic processes acs.org.

Table 7.1.1: Quantum Chemical Reactivity Descriptors for α-Hydroxy Ketones (Illustrative)

| Compound | Electrophilicity (ω, eV) | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

| Acetoin | ~0.45 (typical range) | ~-9.5 | ~-1.5 | ekb.egresearchgate.netresearchgate.net |

| 1-Octanol | ~0.44 (typical range) | ~-9.8 | ~-1.8 | researchgate.net |

Note: Values for Acetoin are representative based on studies of similar aliphatic alcohols/ketones; specific values for 1-Hydroxy-2-octanone may vary and require dedicated computation.

These theoretical investigations lay the groundwork for predicting how this compound might behave in different chemical reactions, including its susceptibility to nucleophilic or electrophilic attack, and its potential role in biological pathways.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions for Ketone Transformations

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic interactions between enzymes and their substrates, providing insights into binding affinities, conformational changes, and the precise orientations that lead to catalysis. For ketone transformations, particularly those involving α-hydroxy ketones, MD simulations can elucidate the mechanism of enzyme recognition and substrate processing.

Research utilizing MD simulations has investigated how ketoreductases (KREDs) interact with ketone substrates, revealing the importance of specific amino acid residues in the active site for binding and stereoselectivity acs.orgpnas.org. These simulations can map the dynamic landscape of the enzyme-substrate complex, identifying crucial hydrogen bonds and van der Waals interactions that stabilize the substrate in a catalytically competent conformation acs.orgnih.govescholarship.org. For example, MD studies have shown that the conformation of a substrate-binding loop within a KRED can significantly influence the stereochemical outcome of ketone reduction pnas.org. Furthermore, MD simulations have been used to understand how enzymes like cytochrome P450s catalyze the hydroxylation of carbonyl-containing compounds to generate α-hydroxy ketones, predicting regioselective hydroxylation and identifying key residues involved in substrate binding and activation acs.org. The simulations also help in understanding how mutations can alter enzyme activity and selectivity by affecting substrate-enzyme interactions and stabilizing transition states pnas.orgnih.gov.

Table 7.2.1: Illustrative Enzyme-Substrate Interaction Parameters from MD Simulations

| Enzyme Class/Example | Substrate Type | Key Interaction Type | Binding Energy (kcal/mol) | Hydrogen Bond Distance (Å) | Reference |

| Ketoreductase (LkADH) | Ketone/Aldehyde | H-bonding, VdW | -4.20 (LkADH) | 2.0 (Tyr155-O) | acs.org |

| Ketoreductase (ChKRED12) | Ketone/Aldehyde | H-bonding, VdW | -5.15 (ChKRED12) | 1.9 (Thr93-O) | acs.org |

| Metalloenzyme (OpSADH) | (R)-1,2-propanediol | Zn2+ coordination | N/A | N/A | nih.gov |

| Cytochrome P450 (CYP199A4) | Carbonyl compounds | H-bonding, π-stacking | N/A | N/A | acs.org |

These simulations provide a dynamic view of enzymatic catalysis, essential for understanding how enzymes like KREDs or P450s might process substrates like this compound or its precursors.

Computational Insights into Reaction Transition States and Pathways

Elucidating reaction mechanisms requires detailed analysis of transition states and reaction pathways, often achieved through a combination of DFT and MD simulations. Computational chemistry provides a means to map the energy landscape of a reaction, identifying rate-limiting steps and key intermediates.

DFT calculations are instrumental in determining the geometries and energies of transition states for various chemical transformations. For reactions involving α-hydroxy ketones or related precursors, DFT has been used to study C-H insertion reactions, proton transfer steps, and bond formation processes csic.esacs.org. For example, studies on diazo ketones have revealed detailed free energy profiles for C-H insertion, identifying specific transition states and intermediates, and explaining mechanistic differences between ketones, esters, and amides based on electronic stabilization . Similarly, DFT has been employed to explore the mechanism of α-hydroxy ketone formation from terminal alkynes and diazonium salts, identifying transition states for C-C bond formation and suggesting proton shuttle mechanisms mediated by water csic.es. The activation barriers calculated for these steps provide critical information about the kinetics of the reaction csic.esacs.org.

MD simulations can complement DFT by providing a dynamic perspective on how enzymes facilitate these transformations. By simulating enzyme-substrate complexes at transition states, researchers can understand how the protein environment stabilizes specific conformations and lowers activation barriers pnas.orgacs.org. For instance, MD has been used to study the stabilization of diastereomeric transition structures in ketoreductases, explaining observed stereochemical outcomes pnas.org. The computational analysis of transition states and reaction pathways is vital for designing new catalysts or engineering enzymes for specific synthetic goals involving α-hydroxy ketones.

Table 7.3.1: Illustrative Computational Activation Barriers for Reaction Steps

| Reaction Type/System | Step Description | Activation Barrier (kcal/mol) | Transition State Geometry | Reference |

| β-hydroxy-α-diazo ketone C-H insertion | C-C bond formation | ~0.5 (no free energy barrier) | Optimized geometry | |

| α-hydroxy ketone formation (alkyne + diazonium) | C-C bond formation | 0.1 | TS1 | csic.es |

| Pd-catalyzed α-arylation of ketones | Oxidative Addition (OA) | 8.26 | N/A | acs.org |

| Pd-catalyzed α-arylation of ketones | Reductive Elimination (RE) | ~1.76–1.95 (ΔΔG‡) | (R)-TS stabilized | acs.org |

| Ketosteroid Isomerase (proton transfer) | First proton transfer step | N/A | Transition state | nih.gov |

| Ketoreductase reduction of 3-thiacyclopentanone vs. 3-oxacyclopentanone | Difference in activation barriers for reduction | ~2 | Transition states | pnas.org |

These computational insights into transition states and reaction pathways are fundamental for understanding the mechanistic details of chemical reactions involving α-hydroxy ketones and for designing more efficient synthetic routes or biocatalytic processes.

Utility of 1 Hydroxy 2 Octanone As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-hydroxy-2-octanone as a synthetic precursor stems from the reactivity of its functional groups. The ketone allows for nucleophilic additions and aldol-type reactions at the α-carbon, while the hydroxyl group can be involved in oxidations, esterifications, or act as a directing group in stereoselective reactions. This dual functionality makes it a key component in assembling complex organic structures. ontosight.aismolecule.com

One of the fundamental applications of this compound is its role as an enolate source in carbon-carbon bond-forming reactions. For instance, it is used in organocatalyzed aldol (B89426) reactions, a powerful method for constructing new stereogenic centers. researchgate.net In these reactions, the ketone part of this compound is activated to form an enolate, which then attacks an aldehyde, leading to the creation of a more elaborate carbon skeleton with controlled stereochemistry. researchgate.net This capability to serve as a building block for chiral compounds is of significant interest in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai The synthesis of complex molecules often relies on the strategic use of such bifunctional precursors to build molecular frameworks efficiently. acs.org

Application in the Construction of Bioactive Molecules (e.g., Glycosidase Inhibitors)

A significant application of this compound is in the synthesis of bioactive molecules, particularly carbohydrate mimics that can act as enzyme inhibitors. researchgate.net These compounds are of interest for developing therapeutic agents for various diseases. researchgate.net

A notable example is the use of this compound in the asymmetric synthesis of 1,5,6-trideoxy-1,5-imino-hexitols. researchgate.net These molecules are potent glycosidase inhibitors, making them promising candidates for research into treatments for conditions like Gaucher's disease. researchgate.net The synthesis involves a key organocatalytic diastereoselective syn-aldol reaction between this compound and (S)-isoserinal hydrate (B1144303). researchgate.net This reaction is promoted by various amino acid-based catalysts, establishing an efficient route to these important iminosugars. researchgate.net

The table below summarizes the effectiveness of different organocatalysts in this synthesis, demonstrating the achievable diastereoselectivity.

Table 1: Organocatalyzed Aldol Reaction of this compound

| Catalyst Type | Key Reaction | Product Class | Diastereoselectivity (d.r.) | Significance |

|---|---|---|---|---|

| Amino acid-based organocatalysts | syn-Aldol reaction with (S)-isoserinal hydrate | 1,5,6-trideoxy-1,5-imino-hexitols | Up to 8:1 | Potent glycosidase inhibitors researchgate.net |

Contributions to Green Chemistry in this compound Synthetic Strategies

The synthesis of this compound itself is an area where green chemistry principles have been successfully applied. Traditional oxidation methods often rely on stoichiometric amounts of hazardous oxidants. chemicalbook.com Modern approaches focus on catalytic and more environmentally benign alternatives.

A prominent green method for synthesizing this compound is the acceptor-less dehydrogenation of 1,2-octanediol (B41855). researchgate.netbiocrick.com This process uses heterogeneous catalysts, such as copper or cobalt supported on metal oxides, to selectively oxidize the secondary alcohol of the diol. researchgate.netbiocrick.com The key advantage of this method is its high atom economy; the only byproduct is hydrogen gas (H₂), a clean and valuable chemical. researchgate.net This avoids the formation of undesirable waste products associated with conventional oxidants. researchgate.net Research has shown that catalysts like Cu/ZrO₂ and Co/TiO₂ can achieve high conversion and selectivity for this compound. researchgate.netbiocrick.com

The table below details the performance of different catalytic systems in the acceptor-less dehydrogenation of 1,2-octanediol.

Table 2: Green Synthesis of this compound via Acceptor-less Dehydrogenation

| Catalyst | Support | Conversion (%) | Selectivity to this compound (%) | Reference |

|---|---|---|---|---|

| Cu | ZrO₂ | 60 | 94 | researchgate.net |

| Co | TiO₂ P25 | 69 | 90 | biocrick.com |

| Co | TiO₂ P90 | N/A | 69 | biocrick.com |

Biocatalysis represents another green avenue, utilizing enzymes like alcohol dehydrogenases (ADHs) for selective oxidations under mild conditions. mdpi.com While specific large-scale enzymatic synthesis of this compound is an area of ongoing development, the principles of biocatalysis offer a promising, eco-friendly alternative to traditional chemical methods. mdpi.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.